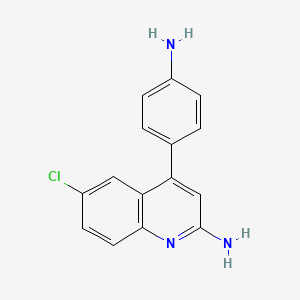
4-(4-aminophenyl)-6-chloroquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-aminophenyl)-6-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroquinoline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-aminophenyl)-6-chloroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Applications De Recherche Scientifique
4-(4-aminophenyl)-6-chloroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-aminophenyl)-6-chloroquinolin-2-amine involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby inhibiting their function. This compound may also interfere with cellular pathways, leading to cell death in cancer cells or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloroquinoline: Another quinoline derivative with similar biological activities.
6-Chloro-4-(4-aminophenyl)quinoline: Lacks the amino group at the 2-position but shares similar properties.
4-Aminoquinoline: Known for its antimalarial activity.
Uniqueness
4-(4-aminophenyl)-6-chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives .
Propriétés
Formule moléculaire |
C15H12ClN3 |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-6-chloroquinolin-2-amine |
InChI |
InChI=1S/C15H12ClN3/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H,17H2,(H2,18,19) |
Clé InChI |
HCWQYZDGLQHDPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC3=C2C=C(C=C3)Cl)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
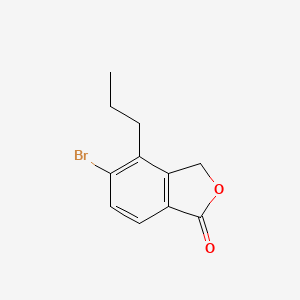
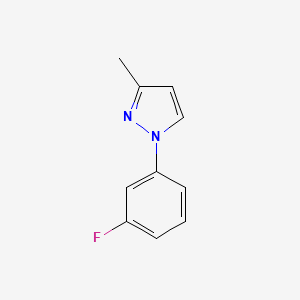
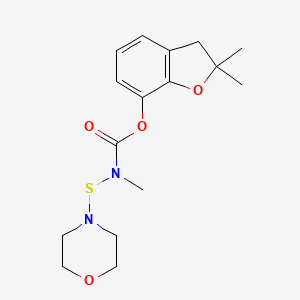
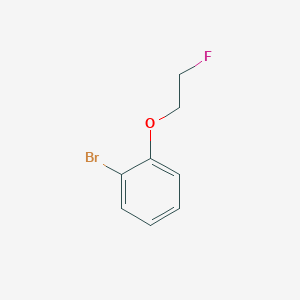
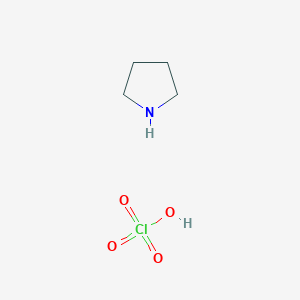
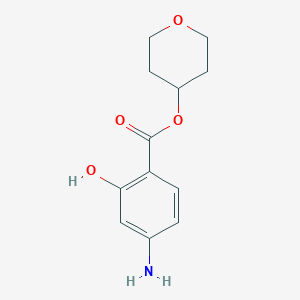
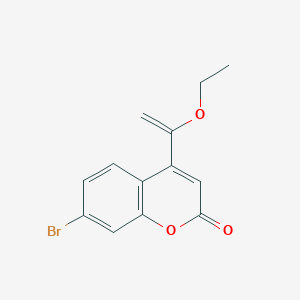
![1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8566962.png)
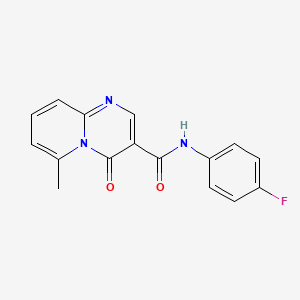
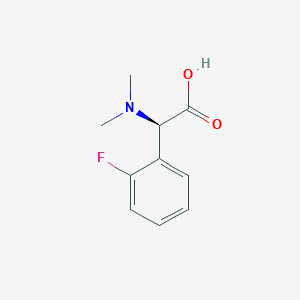
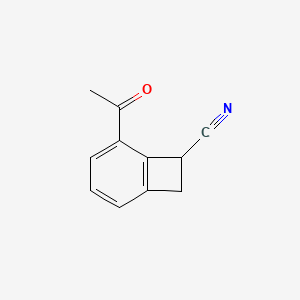
![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)

![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)
